![molecular formula C28H35NO2 B1385614 N-[2-(Hexyloxy)benzyl]-2-(3-phenylpropoxy)aniline CAS No. 1040688-04-7](/img/structure/B1385614.png)
N-[2-(Hexyloxy)benzyl]-2-(3-phenylpropoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Reaction Paths in Benzoxazine Formation : Zhang et al. (2015) investigated the synthesis of benzoxazine, analyzing the reaction paths of phenol, aniline, and formaldehyde. They identified N-hydroxymethyl aniline as a key intermediate in the reaction, which can form benzoxazine and byproducts through reactions with itself or other reactants (Zhang, Deng, Zhang, Yang, & Gu, 2015).
Molecular Structure Studies : Trætteberg et al. (1978) conducted a study on the molecular structure of N-benzylidene-aniline, using gas electron diffraction and molecular mechanics calculations. They determined the most stable conformer of the molecule (Trætteberg, Hilmo, Abraham, & Ljunggren, 1978).
Antibacterial and Antifungal Activities : Reisner and Borick (1955) prepared and tested N-(2-hydroxy-5-chlorobenzylidine)-anilines and N-(2-hydroxy-5-chlorobenzyl)-anilines for in vitro antibacterial and antifungal activities. These compounds were found to have a high degree of activity (Reisner & Borick, 1955).
Cyclization to Tetrahydroquinoline : Nnamonu et al. (2013) explored the conversion of substituted 3-anilinopropanamides to N-benzyl derivatives and their cyclization to tetrahydroquinolines. This study highlights the potential of N-benzyl derivatives in chemical synthesis (Nnamonu, Agwada, & Nwadinigwe, 2013).
Photoreceptor-Grade Anilide Synthesis : Law et al. (1993) reported on the synthesis of photoreceptor-grade anilides from 2-hydroxy-11H-benzo(a)carbazole-3-carboxylic acid, showing the utility of anilides in the production of azo pigments for photoreceptor applications (Law, Tarnawskyj, & Bailey, 1993).
Fluorescent Scaffolds in Intramolecular Hydrogen Bonds : Beppu et al. (2014) synthesized a series of 2,6-bis[aryl(alkyl)sulfonyl]anilines which showed high fluorescence emissions in the solid state. This work highlights the potential application of such compounds in the development of fluorescent materials and probes (Beppu, Kawata, Aizawa, Pu, Abe, Ohba, & Katagiri, 2014).
Propriétés
IUPAC Name |
N-[(2-hexoxyphenyl)methyl]-2-(3-phenylpropoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO2/c1-2-3-4-12-21-30-27-19-10-8-17-25(27)23-29-26-18-9-11-20-28(26)31-22-13-16-24-14-6-5-7-15-24/h5-11,14-15,17-20,29H,2-4,12-13,16,21-23H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLMLIKHWQQOLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1CNC2=CC=CC=C2OCCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385533.png)

![N-[2-(4-Chlorophenoxy)ethyl]-2-isopropylaniline](/img/structure/B1385535.png)
![N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine](/img/structure/B1385537.png)
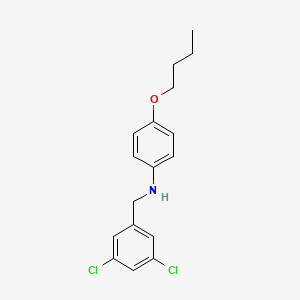
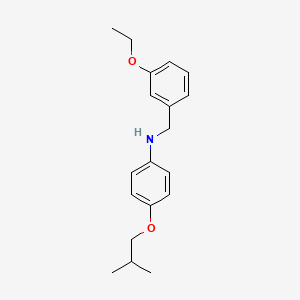
![N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385542.png)
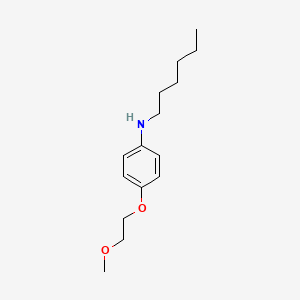
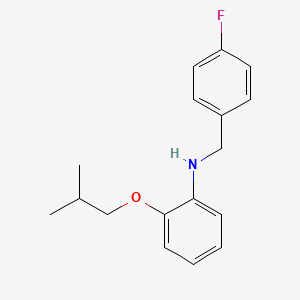
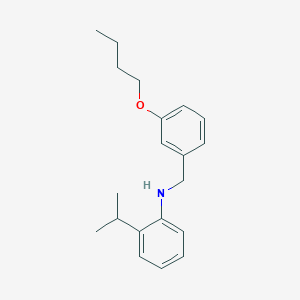
![3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385548.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385549.png)
![N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine](/img/structure/B1385550.png)